molecular formula C21H34N4O7S B024885 Boc-Arg(Mtr)-OH CAS No. 102185-38-6

Boc-Arg(Mtr)-OH

Cat. No.: B024885
CAS No.: 102185-38-6
M. Wt: 486.6 g/mol
InChI Key: CXZHJRGYWGPJSD-HNNXBMFYSA-N
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Description

Boc-Arg(Mtr)-OH, also known as tert-butyloxycarbonyl-L-arginine-(4-methoxy-2,3,6-trimethylphenylsulfonyl)-OH, is a protected form of the amino acid arginine. This compound is commonly used in peptide synthesis, where the tert-butyloxycarbonyl (Boc) group protects the amino group, and the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group protects the guanidino group of arginine. These protecting groups are crucial in preventing unwanted side reactions during peptide chain assembly.

Mechanism of Action

Target of Action

Boc-Arg(Mtr)-OH is a modified amino acid that is primarily used in peptide synthesis . The primary targets of this compound are proteases, specifically furin and possibly other serine proteases . Furin is a calcium-dependent serine endoprotease associated with Golgi membranes, responsible for the secretory processing of precursor proteins at paired basic residues .

Mode of Action

This compound acts as a substrate for furin and other serine proteases . The compound is efficiently cleaved by these enzymes, which recognize specific sequences in the substrate and catalyze the hydrolysis of peptide bonds . This cleavage is an essential part of the process of protein synthesis and modification .

Biochemical Pathways

The cleavage of this compound by furin and other serine proteases is part of the broader biochemical pathway of protein synthesis and processing . This pathway involves the translation of mRNA into a polypeptide chain, followed by various modifications to the polypeptide, including the cleavage of certain sequences, to produce a functional protein . The cleavage of this compound can be seen as a model for these types of modifications .

Pharmacokinetics

Like other amino acids, it is likely to be rapidly metabolized and excreted .

Result of Action

The cleavage of this compound by furin and other serine proteases results in the modification of the peptide chain, an essential step in the production of functional proteins . This process is crucial for many biological processes, as proteins play a key role in virtually all cellular functions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of furin and other serine proteases can be affected by factors such as pH and temperature . Furthermore, the presence of other molecules can also influence the action of this compound. For example, the presence of competitive inhibitors can reduce the rate of cleavage of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Arg(Mtr)-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The guanidino group is then protected using 4-methoxy-2,3,6-trimethylphenylsulfonyl chloride in the presence of a base like triethylamine. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure the selective protection of the functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The purification of the final product is achieved through techniques such as crystallization, chromatography, and lyophilization to obtain high-purity this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Arg(Mtr)-OH is unique due to its specific protecting groups, which offer distinct advantages in terms of stability and selectivity during peptide synthesis. The Mtr group provides robust protection for the guanidino group, making it suitable for synthesizing peptides with multiple arginine residues .

Properties

IUPAC Name

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O7S/c1-12-11-16(31-7)13(2)14(3)17(12)33(29,30)25-19(22)23-10-8-9-15(18(26)27)24-20(28)32-21(4,5)6/h11,15H,8-10H2,1-7H3,(H,24,28)(H,26,27)(H3,22,23,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZHJRGYWGPJSD-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102185-38-6
Record name Boc-Arg(Mtr)-OH
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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